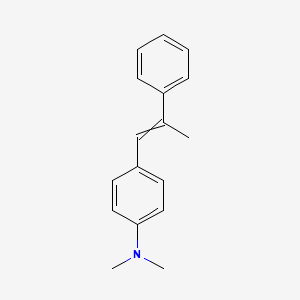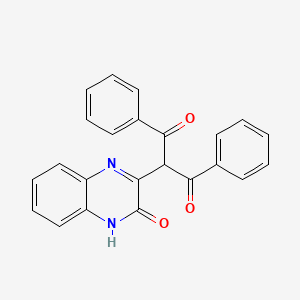![molecular formula C11H15FN2OS B14598765 N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea CAS No. 61290-72-0](/img/structure/B14598765.png)
N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a methyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 2-fluorobenzylamine with N-methyl-N-(2-hydroxyethyl)thiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiourea moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-methylamine
- N-(2-Fluorophenyl)methanesulfonamide
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness
N’-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility in water, while the fluorophenyl group increases its stability and binding affinity to target molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61290-72-0 |
|---|---|
Molecular Formula |
C11H15FN2OS |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C11H15FN2OS/c1-14(6-7-15)11(16)13-8-9-4-2-3-5-10(9)12/h2-5,15H,6-8H2,1H3,(H,13,16) |
InChI Key |
YRDONQNGFDRJPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=S)NCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)





![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
